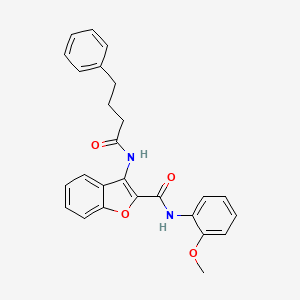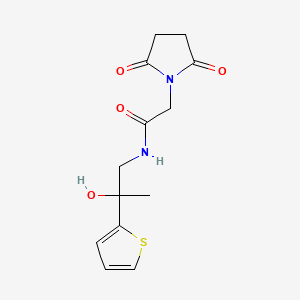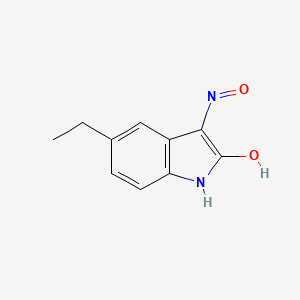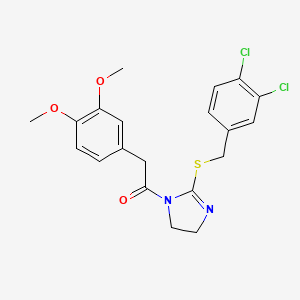![molecular formula C16H18N2O4 B2889278 2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-68-6](/img/structure/B2889278.png)
2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
Molecular Structure Analysis
The molecular structure of these compounds is complex and involves several functional groups. They are considered as key intermediates for subsequent transformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are classified based on the type of catalyst in the pertinent reactions . The multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst is a representative synthetic strategy for the preparation of 2-amino-4H-pyran-3-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and the presence of various functional groups .
科学的研究の応用
Synthetic Methodologies
One notable application of similar compounds involves their synthesis through electrocatalytic multicomponent assembling processes. For instance, derivatives like 2-Amino-5-oxo-4,5-dihydropyrano[3,2- c ]chromene-3-carbonitrile are synthesized using a mild and efficient procedure involving the transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile. This process highlights an efficient approach to generate valuable derivatives under neutral and mild conditions, emphasizing the compound's role in synthetic chemistry (Vafajoo et al., 2014).
Structural and Optical Properties
Another significant application is in the investigation of structural and optical properties of similar derivatives. For example, 4H-pyrano[3,2-c]quinoline derivatives have been studied for their polycrystalline nature, nanocrystallite dispersion in an amorphous matrix upon thermal deposition, and their distinctive optical properties determined by spectrophotometer measurements. Such studies provide insights into the material science aspects of these compounds, suggesting potential applications in photovoltaics and electronics (Zeyada et al., 2016).
Antibacterial and Antioxidant Properties
The synthesis and evaluation of antibacterial and antioxidant properties of pyrano[3,2-b]pyran derivatives underscore another critical area of application. These compounds, synthesized through green chemistry approaches, have shown promising antibacterial activity against both gram-positive and gram-negative bacteria, as well as significant antioxidant activity. This suggests their potential utility in medicinal chemistry and pharmaceutical research for developing new therapeutic agents (Memar et al., 2020).
Photovoltaic Properties
Derivatives of similar compounds have been explored for their photovoltaic properties, indicating their application in the fabrication of organic–inorganic photodiodes. Studies have shown that these compounds can form heterojunction diodes exhibiting rectification behavior and photovoltaic properties under both dark and illuminated conditions. This highlights their potential in the development of photodiode devices and solar cell technologies (Zeyada et al., 2016).
将来の方向性
特性
IUPAC Name |
2-amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-7-11-13(9-4-2-1-3-5-9)15-14(22-16(11)18)12(20)6-10(8-19)21-15/h6,9,13,19H,1-5,8,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWFKMHGPGAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)





![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)
![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2889216.png)
![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)
